2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine
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Overview
Description
2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring, a methylethyl group, and a dimethyl-hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine typically involves the reaction of 2,4-dichlorobenzene with isopropylamine under specific conditions. The reaction is catalyzed by a suitable acid, such as hydrochloric acid, and proceeds through a series of steps including condensation and reduction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process typically includes the use of heteropoly acid catalysts and environmentally friendly solvents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The compound may act by binding to enzymes or receptors, thereby altering their activity and resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-methylpropan-1-amine
- 2-(4-Chlorophenyl)-2-methylpropan-1-amine
- 2-(3-Chlorophenyl)-2-methylpropan-1-amine
Uniqueness
2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine is unique due to its specific substitution pattern and the presence of the dimethyl-hydrazine moiety, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H16Cl2N2 |
---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
2-[1-(2,4-dichlorophenyl)propan-2-yl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C11H16Cl2N2/c1-8(14-15(2)3)6-9-4-5-10(12)7-11(9)13/h4-5,7-8,14H,6H2,1-3H3 |
InChI Key |
NIRZYJXKXJMRPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)Cl)Cl)NN(C)C |
Origin of Product |
United States |
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